(Oxan-4-yl)methanol

描述

The exact mass of the compound Tetrahydropyran-4-methanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

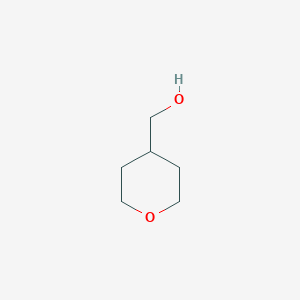

Structure

2D Structure

3D Structure

属性

IUPAC Name |

oxan-4-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c7-5-6-1-3-8-4-2-6/h6-7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSNVSVCWTBLLRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378563 | |

| Record name | Tetrahydropyran-4-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14774-37-9 | |

| Record name | (Tetrahydro-2H-pyran-4-yl)methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14774-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydropyran-4-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of the Oxane Scaffold in Modern Chemistry

An In-depth Technical Guide to (Oxan-4-yl)methanol: Properties, Synthesis, and Applications

The tetrahydropyran (oxane) ring is a foundational structural motif prevalent in a multitude of biologically active natural products and synthetic pharmaceuticals.[1] Its non-planar, saturated heterocyclic structure offers a valuable scaffold for introducing three-dimensionality into drug candidates, a key attribute for enhancing target selectivity and improving physicochemical properties.[2] this compound, also known as tetrahydropyran-4-methanol, represents a simple yet pivotal building block within this chemical class. Possessing both a hydrophilic hydroxyl group and a lipophilic cyclic ether core, it serves as a versatile precursor for the synthesis of more complex molecules, making it a compound of significant interest to researchers in synthetic organic chemistry and drug development. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, grounded in established scientific principles and methodologies.

Chemical Identity and Molecular Structure

Correctly identifying a chemical compound is the first step in any rigorous scientific investigation. This compound is known by several synonyms, and its identity is unequivocally established by its CAS Registry Number and various structural identifiers.

Key Identifiers:

-

IUPAC Name: this compound[3]

-

Synonyms: Tetrahydropyran-4-methanol, 4-(Hydroxymethyl)tetrahydropyran, (Tetrahydro-2H-pyran-4-yl)methanol[3][4][5]

-

Molecular Formula: C₆H₁₂O₂[3]

-

SMILES: C1COCCC1CO[3]

The structure consists of a central six-membered oxane ring, with a hydroxymethyl group (-CH₂OH) attached to the carbon atom at the 4-position. This substitution pattern provides a key point for synthetic modification while the ether linkage in the ring imparts polarity and hydrogen bond accepting capabilities.

Caption: Molecular Structure of this compound

Physicochemical and Spectral Properties

Understanding the physical and spectral properties of this compound is essential for its handling, purification, and characterization. These properties are summarized below.

Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 116.16 g/mol | [3][6] |

| Appearance | Colorless oil/liquid | [7] |

| Boiling Point | 102-103 °C (at 20 mmHg) | [6] |

| Molecular Formula | C₆H₁₂O₂ | [3] |

| CAS Number | 14774-37-9 | [3] |

Spectral Data Analysis

Spectral analysis provides definitive structural confirmation.

-

¹H NMR (Proton NMR): The proton NMR spectrum is a key tool for confirming the structure. A representative spectrum in DMSO-d₅ shows characteristic peaks: a broad singlet for the hydroxyl proton (~4.46 ppm), a doublet for the two protons of the -CH₂O- group (~3.82 ppm), and multiplets for the protons on the oxane ring (~3.23 ppm, ~1.57 ppm, ~1.11 ppm).[7] The integration of these signals corresponds to the number of protons in each environment, confirming the molecular structure.

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum complements the proton NMR by showing distinct signals for each unique carbon atom in the molecule, providing further structural validation.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands. A strong, broad peak in the region of 3300-3400 cm⁻¹ is indicative of the O-H stretching of the alcohol group. The C-O stretching of the ether and the alcohol typically appear in the 1050-1150 cm⁻¹ region.[3]

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The GC-MS data will show a molecular ion peak corresponding to the mass of the molecule (116.16 Da).[3]

Synthesis and Purification Protocol

This compound is commonly synthesized via the reduction of an ester, such as ethyl tetrahydropyran-4-carboxylate. The following protocol details a robust and high-yielding procedure using lithium aluminum hydride (LiAlH₄) as the reducing agent.[7]

Rationale for Experimental Choices

-

Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent capable of reducing esters to primary alcohols. Its high reactivity ensures a complete and rapid conversion.

-

Solvent: Anhydrous tetrahydrofuran (THF) is used as the solvent because it is an aprotic ether that effectively solubilizes both the LiAlH₄ and the ester substrate without reacting with the hydride.

-

Temperature Control: The reaction is initiated at 0 °C to control the highly exothermic reaction between LiAlH₄ and the ester, preventing potential side reactions and ensuring safety.

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of ethyl acetate followed by aqueous sodium hydroxide.[7] This procedure safely neutralizes the excess, unreacted LiAlH₄ and facilitates the precipitation of aluminum salts, which can be easily removed by filtration.

Experimental Workflow Diagram

Caption: Workflow for the Synthesis of this compound

Step-by-Step Protocol

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄, 4.0 g, 104 mmol) in anhydrous tetrahydrofuran (THF, 100 mL). Cool the suspension to 0 °C using an ice bath.[7]

-

Addition of Ester: To the stirred suspension, slowly add a solution of ethyl tetrahydro-2H-pyran-4-carboxylate (5.0 g, 34.7 mmol) dropwise, maintaining the internal temperature at 0 °C.[7]

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour to ensure the reduction is complete.[7]

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of ethyl acetate (20 mL), followed by the addition of 10% aqueous sodium hydroxide (NaOH) solution.[7]

-

Workup: Allow the mixture to stir for an additional 30 minutes. A granular precipitate of aluminum salts will form.[7]

-

Purification: Filter the mixture through a pad of Celite to remove the insoluble salts. Wash the filter cake with additional THF.

-

Isolation: Concentrate the filtrate under reduced pressure to remove the solvent, yielding (tetrahydro-2H-pyran-4-yl)methanol as a colorless oil. The reported yield for this procedure is approximately 96%.[7]

Applications in Research and Drug Development

The oxane motif is a privileged structure in medicinal chemistry, and this compound serves as a key entry point for incorporating this scaffold.[2] The primary alcohol provides a reactive handle for a wide range of chemical transformations, including oxidation to the corresponding aldehyde or carboxylic acid, esterification, and etherification.

Its utility is particularly notable in:

-

Building Block Synthesis: It is used to construct more complex molecules where the tetrahydropyran ring is a core structural element.[1] The non-planar nature of the ring can help to improve the three-dimensionality of drug candidates, potentially leading to better binding affinity and pharmacokinetic profiles.[2]

-

Fragment-Based Drug Discovery: As a small, functionalized molecule, it can be used in fragment-based screening to identify initial hits that bind to biological targets.

-

Isosteric Replacement: In drug design, the tetrahydropyran ring can serve as a polar, metabolically stable isostere for other groups, helping to fine-tune properties like solubility and cell permeability.[8]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are paramount.

-

Hazard Identification: According to the Globally Harmonized System (GHS), this compound is classified as causing skin irritation (H315) and serious eye irritation (H319).[4][9] Some suppliers also note that it may cause respiratory irritation (H335).[3]

-

Precautions for Safe Handling:

-

Work in a well-ventilated area or under a chemical fume hood.[4][10]

-

Wear appropriate personal protective equipment (PPE), including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.[4][10]

-

Avoid contact with skin, eyes, and clothing.[10]

-

Wash hands thoroughly after handling.[4]

-

Keep away from sources of ignition.[10]

-

-

Storage Conditions:

Conclusion

This compound is more than a simple primary alcohol; it is a versatile and valuable building block in modern organic synthesis and medicinal chemistry. Its straightforward synthesis, combined with the desirable properties of the oxane scaffold, ensures its continued application in the development of novel therapeutics and complex organic molecules. For researchers and drug development professionals, a thorough understanding of its properties, handling, and synthetic utility is essential for leveraging its full potential in creating the next generation of chemical entities.

References

- BenchChem Technical Support Team. (2025). [2-(Propan-2-yl)

- AK Scientific, Inc. Safety Data Sheet for [1-(oxan-4-yl)piperidin-4-yl]methanol.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2773573, this compound. PubChem. [Link]

- Sigma-Aldrich. Product Page for Oxan-4-yl(phenyl)methanol.

- TCI Chemicals. (n.d.). Safety Data Sheet for Tetrahydropyran-4-methanol. TCI Chemicals.

- CymitQuimica. Product Page for [4-(methylamino)oxan-4-yl]methanol.

- BLDpharm. Product Page for [2-(Propan-2-yl)oxan-4-yl]methanol.

- Fisher Scientific. (2024, March 30). Safety Data Sheet for 4-(Hydroxymethyl)tetrahydropyran. Fisher Scientific.

- Thermo Scientific. Product Page for tetrahydro-2h-pyran-4-ylmethanol, 97%. Fisher Scientific.

- Fisher Scientific. Oxanes Product Listing.

- Wessjohann, L. A., et al. (2020). Applications of oxetanes in drug discovery and medicinal chemistry. PMC.

- Meanwell, N. A. (2022). Oxetanes in Drug Discovery Campaigns. PMC.

- BenchChem. (2025). The Pivotal Role of Tetrahydro-4H-pyran-4-one in Modern Medicinal Chemistry. BenchChem.

- Chemicalbook. Synthesis of (TETRAHYDRO-2H-PYRAN-4-YL)METHANOL.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound | C6H12O2 | CID 2773573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. tetrahydro-2h-pyran-4-ylmethanol, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 6. Oxanes | Fisher Scientific [fishersci.com]

- 7. (TETRAHYDRO-2H-PYRAN-4-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]

- 8. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. aksci.com [aksci.com]

An In-depth Technical Guide to the Physical Characteristics of (Tetrahydro-2H-pyran-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

(Tetrahydro-2H-pyran-4-yl)methanol is a pivotal building block in contemporary medicinal chemistry and organic synthesis. Its saturated heterocyclic structure, the tetrahydropyran (THP) ring, is a prevalent motif in numerous biologically active compounds and approved pharmaceuticals.[1][2] A thorough understanding of its physical characteristics is paramount for its effective utilization in research and development, influencing reaction kinetics, purification strategies, formulation development, and safety protocols. This technical guide provides a comprehensive overview of the core physical properties of (tetrahydro-2H-pyran-4-yl)methanol, complete with detailed experimental protocols for their determination and an analysis of the underlying chemical principles.

Chemical Identity and Core Properties

A foundational aspect of working with any chemical substance is the unambiguous confirmation of its identity and a summary of its fundamental properties.

Structural and Molecular Information

(Tetrahydro-2H-pyran-4-yl)methanol is a primary alcohol appended to a tetrahydropyran ring at the 4-position. The non-planar, chair-like conformation of the six-membered ring and the presence of a hydroxyl group are key determinants of its physical and chemical behavior.

Table 1: Chemical Identification of (Tetrahydro-2H-pyran-4-yl)methanol

| Identifier | Value | Source(s) |

| Chemical Name | (Tetrahydro-2H-pyran-4-yl)methanol | IUPAC |

| Synonyms | 4-(Hydroxymethyl)tetrahydropyran, Oxan-4-ylmethanol | [3][4][5] |

| CAS Number | 14774-37-9 | [3][6] |

| Molecular Formula | C₆H₁₂O₂ | [3][6] |

| Molecular Weight | 116.16 g/mol | [3][6] |

| Appearance | Colorless to light yellow clear liquid | [4][5][6] |

Key Physical Constants

The physical constants of a compound are critical for its practical application in a laboratory setting, dictating everything from appropriate storage conditions to reaction setup and purification methods.

Table 2: Key Physical Constants of (Tetrahydro-2H-pyran-4-yl)methanol

| Property | Value | Source(s) |

| Boiling Point | 105 °C | [6] |

| Density | ~1.000 g/cm³ (predicted) | [6] |

| Flash Point | 61 °C (142 °F) | [6] |

| Refractive Index (n20/D) | 1.4600 | [6] |

Spectroscopic and Structural Characterization

Spectroscopic analysis is indispensable for the verification of a compound's structure and purity. The following sections detail the expected spectral features of (tetrahydro-2H-pyran-4-yl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.

The proton NMR spectrum provides detailed information about the number of different types of protons and their connectivity.

¹H NMR (400 MHz, DMSO-d₅): [7][8]

-

δ 4.46 (bs, 1H): This broad singlet corresponds to the hydroxyl proton (-OH). Its broadness is a result of chemical exchange and hydrogen bonding.

-

δ 3.82 (dd, J = 10.8, 8.0 Hz, 2H): This doublet of doublets is assigned to the two protons on the carbon adjacent to the oxygen within the pyran ring and in the axial position.

-

δ 3.25-3.22 (m, 4H): This multiplet represents the two protons of the hydroxymethyl group (-CH₂OH) and the two equatorial protons on the carbons adjacent to the ring oxygen.

-

δ 1.62-1.52 (m, 3H): This multiplet arises from the proton at the 4-position of the ring and the two axial protons on the carbons at the 3- and 5-positions.

-

δ 1.18-1.04 (m, 1H): This multiplet corresponds to one of the equatorial protons at the 3- or 5-position.

Carbon NMR provides information on the number of non-equivalent carbon atoms in the molecule. Based on the structure, six distinct carbon signals are expected for (tetrahydro-2H-pyran-4-yl)methanol.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For (tetrahydro-2H-pyran-4-yl)methanol, electron ionization (EI) would likely lead to a molecular ion peak (M⁺) at m/z = 116. Key fragmentation pathways would involve the loss of a water molecule (M-18), loss of the hydroxymethyl group (M-31), and cleavage of the tetrahydropyran ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of (tetrahydro-2H-pyran-4-yl)methanol is expected to show a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. A strong C-O stretching band is also expected around 1050-1150 cm⁻¹.

Experimental Determination of Physical Characteristics

The following protocols are designed to provide a framework for the experimental determination of the key physical properties of (tetrahydro-2H-pyran-4-yl)methanol.

Boiling Point Determination (Thiele Tube Method)

Given the relatively high boiling point, the Thiele tube method is a suitable and efficient technique for its determination using a small sample size.

-

Sample Preparation: Place a small amount (0.5-1 mL) of (tetrahydro-2H-pyran-4-yl)methanol into a small test tube.

-

Capillary Inversion: Insert a sealed-end capillary tube, open end down, into the test tube.

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Heating: Immerse the assembly in a Thiele tube containing mineral oil. Heat the side arm of the Thiele tube gently with a microburner.

-

Observation: A slow, steady stream of bubbles will emerge from the capillary tube as the liquid is heated. Continue heating until a continuous stream of bubbles is observed.

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

This method relies on the principle that the vapor pressure of the liquid equals the atmospheric pressure at its boiling point. The continuous stream of bubbles indicates that the vapor pressure inside the capillary has overcome the external pressure. As the liquid cools, the point at which the liquid is drawn back into the capillary signifies the precise temperature where the vapor pressure equals the atmospheric pressure. This self-validating system ensures an accurate determination of the boiling point.

Caption: Thiele Tube apparatus for boiling point determination.

Density Measurement (Pycnometer Method)

A pycnometer, or specific gravity bottle, allows for the precise determination of the density of a liquid by accurately measuring a known volume.

-

Pycnometer Preparation: Clean and dry a pycnometer of known volume and determine its mass (m₁).

-

Sample Filling: Fill the pycnometer with (tetrahydro-2H-pyran-4-yl)methanol, ensuring no air bubbles are present. Insert the stopper and allow any excess liquid to overflow.

-

Equilibration and Weighing: Thermostat the filled pycnometer to a constant temperature (e.g., 20 °C) and then weigh it (m₂).

-

Calculation: The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V, where V is the volume of the pycnometer.

This gravimetric method provides a direct and highly accurate measurement of mass per unit volume. By using a calibrated volume and a precise analytical balance, this protocol ensures a reliable and reproducible density determination.

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a measure of how much light bends as it passes through a substance and is a valuable characteristic for identifying and assessing the purity of a liquid.

-

Instrument Calibration: Calibrate the Abbe refractometer using a standard of known refractive index (e.g., distilled water).

-

Sample Application: Place a few drops of (tetrahydro-2H-pyran-4-yl)methanol onto the prism of the refractometer.

-

Measurement: Close the prism and adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

-

Reading: Read the refractive index from the scale. Record the temperature at which the measurement is taken.

The Abbe refractometer operates on the principle of total internal reflection. The angle at which this occurs is dependent on the refractive index of the sample. The instrument is calibrated to directly translate this critical angle into a refractive index value, providing a rapid and accurate measurement.

Solubility Profile

Understanding the solubility of (tetrahydro-2H-pyran-4-yl)methanol in various solvents is crucial for its application in synthesis, purification, and formulation. It is known to be slightly soluble in water.[6] A qualitative assessment in common laboratory solvents provides a practical solubility profile.

-

Solvent Selection: Prepare test tubes containing 1 mL of a range of solvents (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

-

Sample Addition: To each test tube, add (tetrahydro-2H-pyran-4-yl)methanol dropwise, shaking after each addition, up to approximately 0.1 mL.

-

Observation: Observe whether the solute completely dissolves to form a clear, homogeneous solution.

-

Classification: Classify the solubility as soluble, partially soluble, or insoluble for each solvent.

This protocol is based on the principle of "like dissolves like." The polarity of (tetrahydro-2H-pyran-4-yl)methanol, with its hydroxyl group and ether linkage, will dictate its miscibility with solvents of varying polarities. This systematic approach provides a reliable qualitative understanding of its solubility behavior.

Caption: Expected solubility profile of (Tetrahydro-2H-pyran-4-yl)methanol.

Safety and Handling

(Tetrahydro-2H-pyran-4-yl)methanol is classified as a combustible liquid and requires appropriate handling and storage procedures to ensure laboratory safety.

-

Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep containers tightly closed when not in use.

-

Hazards: May cause skin and eye irritation.[3]

Significance in Drug Discovery and Development

The tetrahydropyran (THP) motif is a privileged scaffold in medicinal chemistry. Its presence in a molecule can improve pharmacokinetic properties such as solubility, metabolic stability, and cell permeability. The ability of the THP ring to act as a bioisosteric replacement for other groups, such as a phenyl ring, while improving properties, makes it an attractive feature in drug design. (Tetrahydro-2H-pyran-4-yl)methanol serves as a key starting material for the introduction of this valuable motif into more complex drug candidates.[1][2]

Conclusion

This technical guide has provided a detailed examination of the essential physical characteristics of (tetrahydro-2H-pyran-4-yl)methanol. A comprehensive understanding and experimental verification of these properties are fundamental to its successful application in research and drug development. The protocols and data presented herein serve as a valuable resource for scientists working with this important chemical building block.

References

- (Oxan-4-yl)methanol | C6H12O2 | CID 2773573. PubChem. [Link]

- Physical Properties of Tetrahydropyran and Its Applications | Request PDF.

- Tetrahydropyran. Wikipedia. [Link]

- Exploring Chemical Synthesis: The Role of Tetrahydropyran Derivatives. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- 2H-Pyran-2-methanol, tetrahydro-. NIST WebBook. [Link]

- VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. [Link]

- EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.

- Tetrahydropyran-4-methanol CAS 14774-37-9. Home Sunshine Pharma. [Link]

- mass spectra - fragmentation p

- Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. ScienceDirect. [Link]

- Tetrahydropyran synthesis. Organic Chemistry Portal. [Link]

- Tetrahydropyran 2 methanol. mzCloud. [Link]

- Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation.

- 2H-Pyran-2-methanol, tetrahydro-. NIST WebBook. [Link]

- Solvent Miscibility Table. [Link]

- 2H-Pyran-4-ol, tetrahydro-4-methyl-2-propyl-, 4-acet

- 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl). NIST WebBook. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | C6H12O2 | CID 2773573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Tetrahydropyran-4-methanol CAS 14774-37-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. Tetrahydropyran-4-methanol | CymitQuimica [cymitquimica.com]

- 6. (TETRAHYDRO-2H-PYRAN-4-YL)METHANOL CAS#: 14774-37-9 [m.chemicalbook.com]

- 7. (TETRAHYDRO-2H-PYRAN-4-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]

- 8. (TETRAHYDRO-2H-PYRAN-4-YL)METHANOL | 14774-37-9 [chemicalbook.com]

A Technical Guide to (Oxan-4-yl)methanol (CAS 14774-37-9): Properties, Synthesis, and Applications in Drug Discovery

Abstract

(Oxan-4-yl)methanol, also widely known as Tetrahydropyran-4-ylmethanol, is a versatile heterocyclic building block integral to modern medicinal chemistry and organic synthesis.[1] Its structure, featuring a saturated oxane (tetrahydropyran) ring substituted with a primary alcohol, provides a valuable scaffold for introducing sp³-rich, three-dimensional character into drug candidates, often leading to improved physicochemical properties. This guide offers an in-depth examination of its chemical properties, a detailed and validated synthesis protocol, key applications in drug development, and critical information on its stability and safe handling for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Profile

This compound is a clear, colorless to light yellow liquid at room temperature.[2] It is characterized by its high boiling point and slight solubility in water.[2][3][4][5] The presence of both a hydrogen bond donor (hydroxyl group) and acceptor (oxane oxygen) influences its physical properties and reactivity.

Chemical and Physical Properties

A summary of the key physicochemical properties for this compound is presented below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 14774-37-9 | [6][7][8] |

| Molecular Formula | C₆H₁₂O₂ | [6][8][9] |

| Molecular Weight | 116.16 g/mol | [3][6][9] |

| IUPAC Name | This compound | [6] |

| Synonyms | Tetrahydropyran-4-ylmethanol, 4-(Hydroxymethyl)tetrahydropyran | [2][6][10] |

| Appearance | Colorless to light yellow/orange clear liquid | [2][5] |

| Boiling Point | 105-110 °C | [2][4] |

| Density | ~1.0 g/cm³ | [2][4] |

| Flash Point | 97.7 °C | [2] |

| Water Solubility | Slightly soluble | [2][3][4] |

| Refractive Index | ~1.445 - 1.460 | [2][4] |

Spectroscopic Characterization

Definitive structural confirmation of this compound is achieved through standard spectroscopic techniques. Comprehensive spectral data, including ¹³C NMR, GC-MS, and FTIR, are publicly available for reference through databases such as PubChem, sourced from Wiley-VCH GmbH.[6] This data is crucial for researchers to verify the identity and purity of both starting materials and synthesized products.

Synthesis and Purification

A reliable and high-yielding synthesis of this compound involves the reduction of a commercially available precursor, ethyl tetrahydro-2H-pyran-4-carboxylate. The following protocol is based on established and scalable laboratory procedures.[11]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound via ester reduction.

Step-by-Step Experimental Protocol

This protocol details the reduction of ethyl tetrahydro-2H-pyran-4-carboxylate to this compound.

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, prepare a suspension of lithium aluminum hydride (LiAlH₄, 4.0 g, 104 mmol) in anhydrous tetrahydrofuran (THF, 100 mL).[11]

-

Scientist's Note: LiAlH₄ is a highly reactive and pyrophoric reagent that reacts violently with water. All glassware must be scrupulously dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

-

Cooling: Cool the LiAlH₄ suspension to 0 °C using an ice-water bath. This is critical to control the exothermic nature of the reduction reaction.[11]

-

Addition of Ester: Slowly add ethyl tetrahydro-2H-pyran-4-carboxylate (5.0 g, 34.7 mmol) to the stirred suspension while maintaining the temperature at 0 °C.[11]

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour.[11] Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Quenching: Carefully and slowly quench the reaction by the dropwise addition of ethyl acetate (20 mL). This step is crucial for safely consuming the excess, unreacted LiAlH₄. Following this, add 10% aqueous sodium hydroxide (NaOH) solution.[11] The mixture will be stirred for an additional 30 minutes.

-

Scientist's Note: The quenching process is highly exothermic and generates hydrogen gas. It must be performed slowly at 0 °C with vigorous stirring to ensure controlled dissipation of heat and gas.

-

-

Workup and Isolation: Filter the resulting slurry through a pad of Celite to remove the insoluble aluminum salts.[11] Wash the filter cake with additional THF or ethyl acetate to ensure complete recovery of the product.

-

Purification: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to yield (tetrahydro-2H-pyran-4-yl)methanol as a colorless oil.[11] This procedure typically results in a high yield of approximately 96%.[11] Further purification, if necessary, can be achieved via silica gel chromatography.

Applications in Medicinal Chemistry and Drug Development

The oxane moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[12] this compound serves as a key starting material for introducing this valuable structural motif.

Role as a Versatile Building Block

The primary alcohol of this compound provides a reactive handle for a wide array of chemical transformations, including oxidation, etherification, esterification, and conversion to halides or amines. This allows for its seamless integration into complex molecular architectures.

Caption: this compound as a central precursor in drug discovery pathways.

Case Studies in Drug Discovery

-

Toll-like Receptor 7 (TLR7) Agonists: This compound is used as a key reagent in the identification and optimization of pteridinone-based TLR7 agonists.[2][4] These agents are under investigation for the oral treatment of viral diseases such as hepatitis.[2][4]

-

Cannabinoid Receptor 2 (CB2) Agonists: this compound serves as a starting material for the synthesis of potent and selective CB2 receptor agonists, such as methanone.[2][4] CB2 agonists are being explored for their therapeutic potential in treating inflammatory and neuropathic pain.

Chemical Stability, Safety, and Handling

While stable under standard laboratory conditions, the stability and handling of this compound require careful consideration, particularly in the context of formulation and process development.[7]

Stability Profile

The tetrahydropyran ring, an ether, is susceptible to cleavage under strong acidic conditions.[13] This is a critical liability for drug development professionals, as it can lead to degradation during synthesis, formulation, or even in vivo.

-

Recommendation for Researchers: When designing experiments or formulations involving acidic conditions, it is imperative to perform forced degradation studies. A typical protocol involves incubating the compound in a solution of 0.1 N HCl at a controlled temperature and monitoring the appearance of degradation products over time using a stability-indicating HPLC method.[13] LC-MS can then be used to identify the structure of any resulting degradants.[13]

Hazard Identification and Safe Handling

This compound is classified as an irritant and requires appropriate safety precautions during handling.[7][10]

| Hazard Class | GHS Statement | Reference(s) |

| Skin Corrosion/Irritation | H315: Causes skin irritation | [6][7][10] |

| Eye Damage/Irritation | H319: Causes serious eye irritation | [6][7][10] |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation | [6][7] |

| Note on Classification | Some suppliers report more severe hazards (e.g., H314/H318). Users should always consult the specific Safety Data Sheet (SDS) from their vendor. | [6] |

Mandatory Handling Procedures:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[7][14] Ensure that safety showers and eyewash stations are readily accessible.[7]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), chemical safety goggles or a face shield, and a lab coat.[10][14][15]

-

Handling: Avoid contact with skin, eyes, and clothing.[10] Do not breathe vapors or mist.[7] Wash hands and any exposed skin thoroughly after handling.[7][14]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[10][14] Keep away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents.[7][10]

Conclusion

This compound (CAS 14774-37-9) is more than a simple alcohol; it is an enabling chemical tool for the modern drug hunter. Its well-defined structure, accessible synthesis, and proven utility as a precursor to potent bioactive molecules make it an indispensable component of the medicinal chemist's toolbox. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is essential for its effective and safe application in the pursuit of novel therapeutics.

References

- Benchchem. [2-(Propan-2-yl)oxan-4-yl]methanol as a Versatile Precursor for Natural Product Synthesis. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxTa3g1QNwTNgYqXOdd4Oa_f0QPG4VTaL0sBIRfn80SGHazV_Ynz5R17ltCTBvAgcR0-PuNte3qPVHfnPAH0LNO26hbkPU5hNgQT05utzEUmEwR5MDnBchjbsVChlvPCY6FiGVo9fV4cfyCRNMMMIuLTEIt45TYnNeM_fEdMJD5zUFU399uAdlGAILOaqN5OWZ2R8N8BxbZeA5WTfzH9vRFyDab1MQD2D266hT5p9W6lLfYPAhC0SzT2IHGMBJm8m4fNdRnkullJ9N6cVqcLU_NmQhsXs=

- AK Scientific, Inc. (1-Tetrahydro-2H-pyran-4-ylpiperidin-4-yl)methanol Safety Data Sheet. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1NpVcFv9C3DpAvvbg4j9Vb5Mdc6df0BvkIEkZGXIw0kORhcoxLfhEvFGTG45pkVIPccfoZGYQZ1sDuEpd-o47_9V1OnRyCL2ySRg1bvLvjeHGv6NqPVLNn5wUjrvxYw==

- National Center for Biotechnology Information. This compound | C6H12O2 | CID 2773573 - PubChem. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJkQrZm-twu0U1VG6ZIxnnL-NiMYmGXH0sd-I9-2kBRyQ0de5jMU88rwPYw3rdpTyka6ozxGOnjAonZZCvW6OiyCbRSoybuhr1TBlJ2h_xPnCo1dweGYCfxmND_kernrcDOGfKWcURmobU-Jk0nIpHinQ-1Dohh6CDwMqXdVEs

- Fisher Scientific. SAFETY DATA SHEET - (Hydroxymethyl)tetrahydropyran. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEG5Gz8fwMGVblpOTxl5yaIcV7XOIMWp25KaiNNmQ07wGDvQE6FbV1g-K3Lbs3LypfzSjRSw-blaexH3JcNHUPviw29m8Wql-_dkQWhqtd_HlsT9MwAetnoysQKOfLEldxUAp-8_cb8OhAOf2UznvYVd4Y5gEFCpG4GdTpGrlusOkrj66S5M2qVZ93ppWfcTKuNttg9p8fPKmTCXo5gXnky-K_cCAsAfwBUloGp0-qLEQBwpfFxphtKzcef2rls-yVH87QBADuJvRv6fUa81n84H2aFf19aVY7xn4E=

- ECHEMI. Buy Tetrahydropyran-4-methanol Industrial Grade from Hangzhou ZeErRui Chemical Co., Ltd. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHD9Bmy7QVoMM5MATTs-a41ZZfEQOUDd7zfyOIxlcN_2QdEJ8d7KVx1g_cxo2C6VXhXBLLtZSJ5zryDHCuaoUH05Xc7f5U87kTim4C-FsBLMJrcqDoeYm30WhP1SfAAT8Xx8gYuu3XHInOGvHW9WZPGMuWeBn_p_lNUxkwBbJIQl6ZwxXA3tw==

- Home Sunshine Pharma. Tetrahydropyran-4-methanol CAS 14774-37-9. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEr6SPNirrpzGJ1y5yaiWXa6KMQ9JnEtM6uUO9-lvxD1cuE-h0qupogfZRyzlapkA2Ype0ZwUuwg-N3Dy5TQoVgmUy8VNHc7cgrqpi9ocIDEsF9V5He8IXscsVN8XCd-Ub-P4TpGxX2dUNzuc_T9oQWxZxNJj88gW5fgVEbvwAIFMWv8Ia1lZ7939b879IvqEBmkxuo2LfA0ONo

- BLD Pharmatech Ltd. Safety Data Sheet. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDFlvy4rZ8Y9aCFa1UsBXhAFnTYeMnsaMD1nz4-3aBVtZyQyGQHWruU0KdTcAfkpbT0T4DAkfOhre9LPAsd-l3tKfAK5SCK06I32IDC3wU4huWx32HkQqjAeY-yYY5ssdInGyKb1Tj_odLoIl_Wmyruq4i_5enLCheq0p0TQUkk_FB9LWNQGkS5u2NpgWoSqCxKQ==

- ChemicalBook. (tetrahydro-2h-pyran-4-yl)methanol Suppliers. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwrzdyMmAlHchEijsOTqvE_sprJSKG0xKGsakPC66rtlTjmem3SGWCqbS49sWmPKxgSZhR57EOo0LpiR0kqe6QkJfBDmYI8Zq-6JncvSJztcRYfvF-SdA6BYxWRoPxB4P60tYl4wJAWwQw

- INDOFINE Chemical Company, Inc. Safety Data Sheet. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-Zhll1jqAQ-mn3K1eWSGStmM8zX3PjqfqIAfixCVugCpnoAIuArRZXmXmG_0XHQUuzvJ9N_BZaHZ5ioWXzoPCKwUa88g5GDurZqQJYHDc6-4NAucT7PEsAMg6bh_Vo6sjagnaZyeXT-zwS8-ayelxGMj6QLPfqMeieXYYN3-uPHMMVHJj22YayPlsodD9-w==

- Chem-Impex. Tetrahydropyran-4-methanol. URL: https://vertexaisearch.cloud.google.

- TCI Chemicals. SAFETY DATA SHEET - Tetrahydropyran-4-methanol. URL: https://vertexaisearch.cloud.google.

- Tokyo Chemical Industry Co., Ltd. Tetrahydropyran-4-methanol 14774-37-9. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5HMK5hZFnTMCOD7bAweYnsKqBfqA4TSkUvwtILjKatj166VErGRCSzjMqLJQ6DrTXH80s7nXaOMK0_Od7I2zMaVPyiNFQ8NTZ6h-KRQ4foWZuH7aNguqQduQAABKdr2KaZV1CGQ==

- TCI Chemicals. SAFETY DATA SHEET (2023-03-05). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEunfF2rWnTQDphdKmQip_-aQngP9UTN9dYCESWpCrFGUML7Lv9PZ8LiQh0FkqlPjPwtXdkZg_v-17u8NmKI66lBIDfFw1c0epWWU6zjN1ggF1k1izhgVuX3k2nT_Vi23TzQeESlsvw4ZAm8uPvcJXQ6Q==

- Alachem Co., Ltd. 14774-37-9 | this compound. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3QtaO8Ipps1i_AA4qI3pRcIHtpFBB6hl7ZVmoaA7Iv-Op4fPPlegbLJ7ng5dhpMv8qPEGCyVqPNMLCW03sOwGemRjDDvem2aUS4FX0UkISvnRpOVm-qOXx6HzsO6y68quIuXSLwTH

- Methanex Corporation. SAFETY DATA SHEET - Methanol. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIlpXd_d3xqaNPkIL2DC9L1gc05OIyTTFxy0g8MBpUj98uyXTcJ1BmmV2S-UiEU22T05xWr11x_Wm0pUyCsvwAWI2NSXSOPNjjE7vTPOKEymf_3GlXv3kTNQSiu5zQg4XBnxVKzeWxICc3hSfHylP4izuSJSmFtZf3oUOYcYh60hQyk2nAIjI=

- Benchchem. Stability issues of [2-(Propan-2-yl)oxan-4-yl]methanol under acidic conditions. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRJJDrJk3gDoELXzxWW-mKZ5J9-p0neOsoqLONT7hwQtqEdjY503c3vugu76RcmGqLsCGz7k8TPz85ZvsAtG7GvL_XjJjVDO18pL6oe52blBei59VsjIMzlVDP96dzVWW9mwM3Byb1GOILM1VaFJyqcU8G9UZuGd4hVguKr-fzyQuaC2Nv85Yvq5UASJaj5jlOjpE4o6G8YBzYMJf0eY7ooRvto9deArJr

- Pharmaffiliates. CAS No : 14774-37-9 | Product Name : TetrahydroPyran-4-Methanol (BSC). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvfa81lXt8RIHp5sx8cgoIlle3eg2SrfvJCcBthZZ7prbNuy3sTu2-S35Luk6-uAIJVqK1k_2XDS2hyfNHRa535fhtIq_B6mxTtfraLsNhtl3i6nwGUFDpi-_T3S508gNiosHWVaMX0pFQQ5r8eE3i1LDOsibgdBGN42WAot2EmBOyof3iS3eMnU7COYONAGU96F-9kpjU3iGj

- Fisher Scientific. 4-(Hydroxymethyl)tetrahydropyran, 98%. URL: https://vertexaisearch.cloud.google.

- ChemicalBook. (TETRAHYDRO-2H-PYRAN-4-YL)METHANOL Usage And Synthesis. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyELqnsGYq8P_JkLx-GLiywXRgJENfR7qk4gkGr77WAiP_ePrGRoccTExRjHm1B0H7gn92nJ-WWkB19JdmiDmta-xFcekru6wQqlXoclRVO1jKkMzciA1LxCliFSLpRkvkQfi518j2cvTeTuM8Lr0=

- ChemicalBook. (TETRAHYDRO-2H-PYRAN-4-YL)METHANOL Properties. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWnIfidm9olaJUv64BuQG2ir70wcKA6rN_JGB4p5yDN7z_1w1yrlYjB0OtN3ZERzNyPxSAPsqnhVQpvS4gRipuS_H0TC48iOGKnKB7pNfR-W52Kw_U7WhxI1u-IW_CFEY7ZziDpYuGOs-19yZwbvN9X04JGocJIoFI-ogHcrhVLg==

- ChemicalBook. (TETRAHYDRO-2H-PYRAN-4-YL)METHANOL synthesis. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6ONSWAhJWhwM3KG9YdvD931NqiyFKHJfNKplt2wlPZmqsj3WLH1epeQlz9yy795B4tF-SA-qva0j9Eb-kMYzEU5Slv-v6XEXIAQfg9aw-rFD8GEKDv-7_jAuOhFG-bb0VNSA4Hr8N3ODMAn7UsEnIbmAEDJjpoJOknlEwb6Uz_zMrqXMjfF8=

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Tetrahydropyran-4-methanol CAS 14774-37-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. 4-(Hydroxymethyl)tetrahydropyran, 98% | Fisher Scientific [fishersci.ca]

- 4. (TETRAHYDRO-2H-PYRAN-4-YL)METHANOL Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. (TETRAHYDRO-2H-PYRAN-4-YL)METHANOL | 14774-37-9 [chemicalbook.com]

- 6. This compound | C6H12O2 | CID 2773573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]

- 9. 14774-37-9 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 10. tcichemicals.com [tcichemicals.com]

- 11. (TETRAHYDRO-2H-PYRAN-4-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. aksci.com [aksci.com]

- 15. tcichemicals.com [tcichemicals.com]

IUPAC name and synonyms for C6H12O2

An In-depth Technical Guide to the Isomers of C6H12O2: IUPAC Nomenclature, Properties, and Applications

Introduction

The molecular formula C6H12O2 represents a multitude of structural isomers, each possessing unique chemical and physical properties that dictate their application across various scientific disciplines. With a molar mass of approximately 116.16 g/mol , these compounds primarily fall into two major functional group categories: carboxylic acids and esters.[1][2] This diversity makes C6H12O2 a significant formula in fields ranging from industrial chemistry to pharmaceutical sciences.

Carboxylic acid isomers, such as hexanoic acid, are characterized by a carboxyl (-COOH) functional group and typically exhibit pungent odors and acidic properties.[3][4] In contrast, the ester isomers are formed from the condensation of a carboxylic acid and an alcohol, resulting in compounds often distinguished by their pleasant, fruity fragrances.[5][6] This fundamental structural difference leads to vastly different applications; the acids often serve as chemical precursors and intermediates, while the esters are widely used as solvents, flavoring agents, and fragrances.[7][8]

This guide provides a comprehensive technical overview of the most prominent isomers of C6H12O2 for researchers, scientists, and drug development professionals. It will delve into their IUPAC nomenclature, synonyms, physicochemical properties, synthesis methodologies, and specific applications, with a focus on their relevance in scientific research and industry.

Caption: Major isomer classes for the molecular formula C6H12O2.

Part 1: The Carboxylic Acid Isomer - Hexanoic Acid

Hexanoic acid is a straight-chain saturated fatty acid and one of the most significant carboxylic acid isomers of C6H12O2.[9] It is a medium-chain fatty acid (MCFA) found naturally in various animal fats and oils, such as goat's milk and coconut oil.[3]

Nomenclature

-

Preferred IUPAC Name: Hexanoic Acid[3]

-

Synonyms: A wide array of synonyms are used in literature and commerce, including:

Physicochemical Properties

Hexanoic acid is a colorless to pale yellow oily liquid characterized by a strong, unpleasant odor described as fatty, cheesy, and goat-like.[3][11] Its properties are critical for its roles as both a biological molecule and an industrial chemical.

| Property | Value | Source(s) |

| Molecular Formula | C6H12O2 | [10] |

| Molar Mass | 116.16 g·mol−1 | [3] |

| Appearance | Oily liquid | [3] |

| Odor | Fatty, cheesy, goat-like | [3][4] |

| Density | 0.929 g/cm³ | [3] |

| Melting Point | -3.4 °C | [3] |

| Boiling Point | 205.8 °C | [3] |

| Solubility in Water | 1.082 g/100 mL | [3] |

| Acidity (pKa) | 4.88 | [3] |

Synthesis and Production

Hexanoic acid can be sourced through natural extraction, chemical synthesis, or biotechnological pathways, with the chosen method depending on the desired purity and application.

-

Natural Extraction and Fermentation: It can be obtained by fractionation from natural sources like coconut or palm oil.[7] Additionally, biotechnological production through microbial fermentation using organisms like Megasphaera elsdenii or Clostridium kluyveri represents a sustainable approach.[12]

-

Chemical Synthesis: Common synthetic routes include the oxidation of hexane or hexanol.[9] Another well-established laboratory method is the Grignard reaction, where a five-carbon alkyl halide (like 1-bromopentane) is reacted with magnesium to form a Grignard reagent, which is then carboxylated using carbon dioxide.[13]

This protocol outlines a laboratory-scale synthesis of hexanoic acid from 1-bromopentane.

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a condenser, a dropping funnel, and a drying tube. Ensure all glassware is flame-dried to remove moisture.

-

Grignard Reagent Formation: Place magnesium turnings and a small crystal of iodine in the flask. Add a small amount of anhydrous diethyl ether.

-

Initiation: Add a solution of 1-bromopentane in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Maintain a gentle reflux by controlling the addition rate.

-

Carboxylation: Once the Grignard reagent has formed, cool the flask in an ice bath. Bubble dry carbon dioxide gas through the solution, or pour the Grignard solution over crushed dry ice. This forms the magnesium bromide salt of the carboxylic acid.[13]

-

Work-up: Acidify the reaction mixture by slowly adding aqueous hydrochloric acid (e.g., 10% HCl). This protonates the carboxylate salt to form hexanoic acid and dissolves any unreacted magnesium.[13]

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether multiple times. Combine the organic layers.[13]

-

Purification: Wash the combined ether extracts with water. Dry the ether solution over an anhydrous drying agent (e.g., Na2SO4). Remove the solvent by rotary evaporation to yield crude hexanoic acid, which can be further purified by distillation.

Applications in Research and Drug Development

The versatility of hexanoic acid makes it a valuable compound in numerous sectors.

-

Flavor and Fragrance Industry: The primary use of hexanoic acid is as a precursor in the manufacturing of its esters, which are used as artificial fruit flavors.[3][4][9] While the acid itself is malodorous, its esters, such as propyl hexanoate, have pleasant fruity scents like blackberry or pineapple.[13]

-

Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceuticals.[7][9] Several progestin medications are caproate esters, such as hydroxyprogesterone caproate and gestonorone caproate, which are used for their long-acting effects.[3]

-

Cosmetics and Personal Care: Due to its emollient and emulsifying properties, it is used in the formulation of creams, lotions, and other personal care items.[11][14] It also functions as a surfactant and conditioning agent in shampoos and conditioners.[3][11]

-

Industrial Applications: Hexanoic acid and its derivatives are used in the production of lubricants, plasticizers, varnish driers, and rubber products.[3][7][14]

Part 2: The Ester Isomers - A Comparative Analysis

The ester isomers of C6H12O2 are a diverse group, generally characterized by low polarity, volatility, and distinct fruity aromas.[1] They are widely employed as solvents and additives in the food, cosmetic, and pharmaceutical industries.[8][15]

Comparative Data of Prominent Ester Isomers

The structural arrangement of the alkyl and acyl chains in these esters directly influences their physical properties and applications.

| Isomer | IUPAC Name(s) | Common Synonyms | Odor Profile | Boiling Point (°C) | Primary Applications |

| Butyl Acetate | Butyl acetate, Butyl ethanoate | n-Butyl acetate | Sweet, fruity (banana, apple) | 126.1 | Industrial solvent (paints, lacquers), coatings, adhesives, flavorings[16][17] |

| Ethyl Butyrate | Ethyl butanoate | Butyric acid ethyl ester, Butyric ether | Fruity (pineapple) | 121 | Flavoring agent (especially in juices and confectionery), fragrances[5][18][19] |

| Propyl Propanoate | Propyl propanoate | Propyl propionate | Fruity (pear, pineapple) | 123 | Perfumery, solvent (safer substitute for toluene)[6][20][21] |

| Methyl Pentanoate | Methyl pentanoate | Methyl valerate | Fruity | 126 | Fragrances, beauty care, plasticizer, sedative (Validol)[22][23] |

| sec-Butyl Acetate | sec-Butyl acetate, 1-Methylpropyl acetate | Acetic acid, sec-butyl ester | Fruity | 112-113 | Solvent for coatings and inks |

| Isobutyl Acetate | Isobutyl acetate, 2-Methylpropyl ethanoate | Acetic acid, isobutyl ester | Fruity (banana) | 118 | Solvent, flavoring and fragrance agent |

General Synthesis: Fischer Esterification

The most common method for synthesizing these esters is the Fischer esterification, which involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.[16] This is a reversible condensation reaction where water is produced as a byproduct.

Caption: General workflow for ester synthesis via Fischer Esterification.

This protocol details a representative Fischer esterification.

-

Reactant Charging: In a round-bottom flask, combine n-butanol and glacial acetic acid. A common approach is to use a slight excess of one reactant to shift the equilibrium.

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux for a specified period (e.g., 1-2 hours). This allows the reaction to proceed towards equilibrium at an elevated temperature without loss of volatile components.

-

Isolation: After cooling, transfer the reaction mixture to a separatory funnel. Wash the mixture sequentially with water, a sodium bicarbonate solution (to neutralize the acid catalyst and excess acetic acid), and finally with a saturated sodium chloride solution (brine) to aid layer separation.

-

Drying: Separate the organic layer (the crude butyl acetate) and dry it over an anhydrous salt like magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and purify the crude ester by fractional distillation to obtain pure n-butyl acetate.[16]

Role of Esters in Drug Development

Beyond their use as solvents, esters play a crucial role in pharmaceutical sciences, particularly in drug delivery and formulation.[8][24]

-

Prodrugs: Many drugs are modified into ester prodrugs to enhance their properties. This strategy can be used to improve a drug's oral bioavailability (by increasing lipophilicity), increase its solubility for intravenous formulations, or mask an unpleasant taste.[8] Once absorbed into the body, endogenous esterase enzymes hydrolyze the ester, releasing the active parent drug.

-

Controlled Release: Ester compounds are frequently used as drug carriers to enable the targeted and controlled release of active pharmaceutical ingredients (APIs).[8] By modifying the ester's structure, the rate and duration of drug release can be precisely controlled, which is a cornerstone of developing long-acting therapeutics.[8]

-

Excipients: In formulations, esters are used as plasticizers for polymer coatings on tablets, as solvents in liquid dosage forms, and as emulsifiers in creams and ointments.[15][24]

Part 3: Isomerism and Structural Elucidation

The chemical formula C6H12O2 provides a clear example of both functional group and constitutional isomerism, which are fundamental concepts in organic chemistry.

Navigating Isomerism in C6H12O2

-

Functional Group Isomerism: This occurs when compounds have the same molecular formula but different functional groups. The most prominent example for C6H12O2 is the difference between hexanoic acid (a carboxylic acid) and its ester isomers like butyl acetate.[25][26]

-

Constitutional (Structural) Isomerism: This exists between the various esters themselves. For instance, butyl acetate (from butanol and acetic acid) and ethyl butyrate (from ethanol and butyric acid) share the formula C6H12O2 but have different connectivity and, therefore, are constitutional isomers.[25]

Caption: Isomerism relationships within the C6H12O2 formula.

Spectroscopic Differentiation

For the practicing scientist, differentiating between these isomers is a routine task accomplished with standard analytical techniques. Infrared (IR) spectroscopy, for example, provides clear diagnostic signals:

-

Carboxylic Acids (Hexanoic Acid): Exhibit a very broad O-H stretching absorption from approximately 2500–3300 cm⁻¹ and a sharp C=O (carbonyl) stretch around 1700–1725 cm⁻¹.[25]

-

Esters (e.g., Butyl Acetate): Show a strong, sharp C=O stretch at a slightly higher frequency, typically 1735–1750 cm⁻¹, but critically lack the broad O-H band.[25]

Conclusion

The molecular formula C6H12O2 encompasses a rich variety of chemical structures, most notably the carboxylic acid hexanoic acid and a wide range of its ester isomers. These compounds, while sharing the same atomic composition, possess distinct physicochemical properties that lead to a broad spectrum of applications. Hexanoic acid is a key intermediate in the synthesis of pharmaceuticals and polymers, whereas its ester isomers like butyl acetate and ethyl butyrate are indispensable as industrial solvents and as flavor and fragrance agents. For professionals in research and drug development, understanding the nomenclature, properties, and interrelationships of these isomers is essential for chemical synthesis, formulation science, and the design of novel therapeutic agents.

References

- All You Need To Know About Caproic Acid - Pan Oleo. (2021, August 20). Retrieved from https://www.panoleo.com/blog/all-you-need-to-know-about-caproic-acid/

- Caproic acid - Wikipedia. (n.d.). Retrieved from https://en.wikipedia.org/wiki/Caproic_acid

- What is Caproic Acid? Cosmetic usage, alternatives, and regulatory insights - Slate. (n.d.).

- Ethyl butyrate - Wikipedia. (n.d.). Retrieved from https://en.wikipedia.

- Explanation about chemicals - Hexanoic Acid: Unveiling the Chemistry Behind the Molecule. (2024, January 3). Retrieved from https://www.chemicalland21.com/blog/explanation-about-chemicals-hexanoic-acid-unveiling-the-chemistry-behind-the-molecule

- Caproic acid - Chempri. (n.d.). Retrieved from https://www.chempri.com/en/products/caproic-acid

- Propyl propanoate. (n.d.). Retrieved from https://www.chemspider.com/Chemical-Structure.7803.html

- Examples of constitutional isomers of molecular formula C6H12O2. (n.d.). Doc Brown's Advanced Level Chemistry. Retrieved from https://www.docbrown.info/page07/isomerism8.htm

- Ethyl butyrate | C6H12O2 | CID 7762 - PubChem. (n.d.). National Institutes of Health. Retrieved from https://pubchem.ncbi.nlm.nih.

- Hexanoic acid synthesis - ChemicalBook. (n.d.). Retrieved from https://www.chemicalbook.com/synthesis/142-62-1.htm

- Butyl acetate - Wikipedia. (n.d.). Retrieved from https://en.wikipedia.

- CAPROIC ACID - Ataman Kimya. (n.d.). Retrieved from https://www.

- Bifurcated pathway to synthesize hexanoic acid in M. elsdenii. (n.d.). ResearchGate. Retrieved from https://www.researchgate.

- Methyl pentanoate - chemeurope.com. (n.d.). Retrieved from https://www.chemeurope.

- Hexanoic acid - NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved from https://webbook.nist.gov/cgi/cbook.cgi?ID=142-62-1

- Ethyl Butyrate | CAS#105-54-4 | Butyric Ether - MedKoo Biosciences. (n.d.). Retrieved from https://www.medkoo.com/products/150157

- From fruits to plastics: The diverse applications of esters - Blog - Donau Chemie AG. (2023, October 24). Retrieved from https://www.donau-chemie.

- Propyl propanoate - Wikipedia. (n.d.). Retrieved from https://en.wikipedia.

- Butyl Acetate: Uses and Commercial Manufacturing Method - ChemicalBook. (2022, November 18). Retrieved from https://www.chemicalbook.com/article/butyl-acetate-uses-and-commercial-manufacturing-method.htm

- Propyl propionate - MFA Cameo - Museum of Fine Arts Boston. (2023, May 20). Retrieved from https://cameo.mfa.

- BUTYL ACETATE - Ataman Kimya. (n.d.). Retrieved from https://www.atamanchemicals.

- Ethyl butyrate - Grokipedia. (n.d.). Retrieved from https://grokipedia.

- sec-Butyl acetate - NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved from https://webbook.nist.gov/cgi/cbook.cgi?ID=105-46-4

- The Essential Role of Esters in Modern Industries: From Cosmetics to Manufacturing - Echo Chem. (n.d.). Retrieved from https://echochem.com.

- Propyl propanoate - Grokipedia. (n.d.). Retrieved from https://grokipedia.

- METHYL PENTANOATE | CAS 624-24-8 - Matrix Fine Chemicals. (n.d.). Retrieved from https://www.matrixfinechemicals.

- Butyl Acetate | C6H12O2 | CID 31272 - PubChem. (n.d.). National Institutes of Health. Retrieved from https://pubchem.ncbi.nlm.nih.

- Propyl propionate | C6H12O2 | CID 7803 - PubChem. (n.d.). National Institutes of Health. Retrieved from https://pubchem.ncbi.nlm.nih.

- Synthesis of hexanoic acid - PrepChem.com. (n.d.). Retrieved from https://www.prepchem.com/synthesis-of-hexanoic-acid/

- hexanoic acid - PVD. (n.d.). Plant-Associated Volatile Organic Compound Database.

- Butyl Acetate - GKN Group. (n.d.). Retrieved from https://gkngroups.

- Esters 1. Nomenclature and Isomerism. - YouTube. (2015, December 6). Retrieved from https://www.youtube.

- Methyl pentanoate - Wikipedia. (n.d.). Retrieved from https://en.wikipedia.

- Making Hexanoic Acid - YouTube. (2016, September 22). Retrieved from https://www.youtube.

- Ethyl butyrate - Butyric acid ethyl ester - Sigma-Aldrich. (n.d.). Retrieved from https://www.sigmaaldrich.com/US/en/product/aldrich/w242705

- methyl valerate, 624-24-8 - The Good Scents Company. (n.d.). Retrieved from http://www.thegoodscentscompany.

- The Role of Esters in Industrial Applications - Echo Chem. (2024, June 14). Retrieved from https://echochem.com.

- CAS 624-24-8: Methyl pentanoate - CymitQuimica. (n.d.). Retrieved from https://www.cymitquimica.com/cas/624-24-8

- Hexanoic acid | 142-62-1 - ChemicalBook. (n.d.). Retrieved from https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3224164.htm

- Esters, Acetates - ILO Encyclopaedia of Occupational Health and Safety. (2011, August 3). Retrieved from https://www.iloencyclopaedia.

- Hexanoic acid - Acid C6, Caproic acid - Sigma-Aldrich. (n.d.). Retrieved from https://www.sigmaaldrich.com/US/en/product/aldrich/h12604

- C6H12O2 - Grokipedia. (n.d.).

- C6H12O2 - Wikipedia. (n.d.). Retrieved from https://en.wikipedia.org/wiki/C6H12O2

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. C6H12O2 - Wikipedia [en.wikipedia.org]

- 3. Caproic acid - Wikipedia [en.wikipedia.org]

- 4. Hexanoic acid | 142-62-1 [chemicalbook.com]

- 5. Ethyl butyrate - Wikipedia [en.wikipedia.org]

- 6. Propyl propanoate - Wikipedia [en.wikipedia.org]

- 7. Chempri [chempri.com]

- 8. From fruits to plastics: The diverse applications of esters - Blog [blog.donau-chemie-group.com]

- 9. Explanation about chemicals - Hexanoic Acid: Unveiling the Chemistry Behind the Molecule - Order affordable lab supplies at Laboratory Discounter. From microscopes to chemicals, fast delivery in the UK. Browse our range today! [laboratoriumdiscounter.nl]

- 10. Hexanoic acid [webbook.nist.gov]

- 11. slate.greyb.com [slate.greyb.com]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. panoleo.com [panoleo.com]

- 15. The Role of Esters in Industrial Applications - [echochemgroup.com]

- 16. Butyl acetate - Wikipedia [en.wikipedia.org]

- 17. Butyl Acetate: Uses and Commercial Manufacturing Method_Chemicalbook [chemicalbook.com]

- 18. Ethyl butyrate | C6H12O2 | CID 7762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. grokipedia.com [grokipedia.com]

- 20. chem-file.sourceforge.net [chem-file.sourceforge.net]

- 21. cameo.mfa.org [cameo.mfa.org]

- 22. Methyl_pentanoate [chemeurope.com]

- 23. Methyl pentanoate - Wikipedia [en.wikipedia.org]

- 24. shreechem.in [shreechem.in]

- 25. Examples of constitutional isomers of molecular formula C6H12O2, names, structural isomers carbon chain isomers structural formula skeletal formula of carboxylic acids esters hydroxy aldehydes, hydroxy ketones ene diols Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]

- 26. m.youtube.com [m.youtube.com]

Molecular weight and formula of (Oxan-4-yl)methanol

An In-Depth Technical Guide to (Oxan-4-yl)methanol: A Key Building Block in Modern Synthesis

Introduction

This compound, also known as (Tetrahydro-2H-pyran-4-yl)methanol, is a saturated heterocyclic alcohol that has emerged as a crucial building block in synthetic organic chemistry and medicinal chemistry. The core of this molecule is the oxane (tetrahydropyran) ring, a structural motif frequently found in a wide array of biologically active natural products.[1] Its simple, stable, and functionalized structure makes it an ideal starting point or intermediate for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. This guide provides a comprehensive overview of the chemical properties, synthesis, applications, and safe handling protocols for this compound, tailored for researchers and professionals in the field of drug development.

Chemical Identity and Physicochemical Properties

This compound is a colorless oil at room temperature. Its key identifiers and properties are summarized below, providing a foundational understanding of the molecule's characteristics.[2][3]

| Identifier | Value | Source(s) |

| IUPAC Name | oxan-4-ylmethanol | [2] |

| CAS Number | 14774-37-9 | [2] |

| Molecular Formula | C₆H₁₂O₂ | [2][3] |

| Molecular Weight | 116.16 g/mol | [2][3] |

| Canonical SMILES | C1COCCC1CO | [2] |

| InChIKey | YSNVSVCWTBLLRW-UHFFFAOYSA-N | [2] |

| Boiling Point | 102°C to 103°C (at 20 mmHg) | [3] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

Chemical Structure:

Caption: 2D Structure of this compound.

Synthesis Protocols

The most common and efficient laboratory-scale synthesis of this compound involves the reduction of a commercially available ester, ethyl tetrahydro-2H-pyran-4-carboxylate. This transformation is typically achieved using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).

Experimental Protocol: Reduction of Ethyl Tetrahydro-2H-pyran-4-carboxylate

This protocol details the reduction of the ester starting material to the primary alcohol.[4]

Materials:

-

Ethyl tetrahydro-2H-pyran-4-carboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

10% aqueous Sodium Hydroxide (NaOH)

-

Diatomaceous earth (Celite)

Step-by-Step Procedure:

-

Reaction Setup: Suspend lithium aluminum hydride (3.0 equivalents) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the mixture to 0 °C using an ice bath.

-

Addition of Ester: Slowly add a solution of ethyl tetrahydro-2H-pyran-4-carboxylate (1.0 equivalent) in anhydrous THF to the stirred LiAlH₄ suspension. The dropwise addition is crucial to control the exothermic reaction.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour to ensure the complete reduction of the ester.

-

Quenching: Carefully quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate. This step is also highly exothermic and requires caution.

-

Workup: Following the quench, add 10% aqueous NaOH to the mixture and continue stirring for 30 minutes. This procedure helps to precipitate the aluminum salts, making them easier to filter.

-

Filtration and Concentration: Filter the resulting slurry through a pad of diatomaceous earth to remove the inorganic solids. Wash the filter cake with additional THF.

-

Isolation: Concentrate the filtrate under reduced pressure to yield (tetrahydro-2H-pyran-4-yl)methanol as a colorless oil. The product is often of high purity (>96%) and may not require further purification.[4]

Self-Validation: The success of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot and the appearance of the more polar alcohol product spot. The final product can be characterized by ¹H NMR spectroscopy, which should show characteristic peaks for the alcohol and the pyran ring protons.[4]

Caption: Workflow for the synthesis of this compound.

Application in Drug Discovery and Development

The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs. Its presence is often associated with improved pharmacokinetic properties, such as increased solubility and metabolic stability. This compound provides a versatile entry point for introducing this valuable motif into drug candidates.

Role as a Synthetic Precursor

This compound can be readily modified at its primary hydroxyl group to introduce a wide range of functionalities. Common transformations include:

-

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, which are key functional groups for subsequent coupling reactions (e.g., reductive amination, amide bond formation).[1]

-

Etherification: Formation of ethers to link the oxane moiety to other parts of a target molecule.

-

Esterification: Creation of ester linkages.

-

Halogenation: Conversion of the alcohol to a halide for nucleophilic substitution reactions.

A notable example of its application is in the proposed synthesis of complex natural products. For instance, derivatives of this compound can serve as key building blocks for the stereoselective synthesis of molecules like (-)-Centrolobine, a natural product with potential biological activity.[1] The synthesis strategy often involves the oxidation of the hydroxymethyl group to an aldehyde, followed by reactions to build the remainder of the molecule.[1]

Caption: Logic of using this compound in synthesis.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with specific hazards that necessitate appropriate precautions.[2][5][6]

Hazard Identification

The Globally Harmonized System (GHS) classifications for this compound indicate the following potential hazards:[2]

| GHS Classification | Hazard Statement |

| Skin Corrosion/Irritation | H315: Causes skin irritation.[5] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation.[5] |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation.[2] |

Recommended Handling and PPE

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[7][8]

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[8]

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[7]

-

Skin Contact: Immediately wash the skin with plenty of soap and water. Remove contaminated clothing.[5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[5][7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents.[5]

Conclusion

This compound is a fundamentally important molecule for chemists engaged in research and development. Its straightforward synthesis, versatile reactivity, and the inherent value of its tetrahydropyran core make it an indispensable tool for constructing complex molecular architectures. By understanding its properties and adhering to safe handling protocols, researchers can effectively leverage this compound to advance the frontiers of drug discovery and materials science.

References

- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2773573, this compound. [Link]

- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 79980883, (4-Cyclopropylphenyl)-(oxan-4-yl)methanol. [Link]

- A.G. Layne, Inc. (2015).

- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 24229579, [6-(Oxan-4-yloxy)pyridin-3-yl]methanol. [Link]

- Methanex Corporation (2023).

- PubChemLite. [4-(hydroxymethyl)oxan-4-yl]methanol. [Link]

- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 39719323, {4-[(methylamino)methyl]tetrahydro-2H-pyran-4-yl}methanol. [Link]

- CP Lab Safety. [(2R)-oxan-2-yl]methanol Product Page. [Link]

- mzCloud (2015). Tetrahydropyran 2 methanol. [Link]

- Wiley Online Library (2025).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | C6H12O2 | CID 2773573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Oxanes | Fisher Scientific [fishersci.com]

- 4. (TETRAHYDRO-2H-PYRAN-4-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. aksci.com [aksci.com]

- 8. aglayne.com [aglayne.com]

Navigating the Unknown: A Technical Guide to the Safe Handling of (Tetrahydro-2H-pyran-4-yl)methanol for Research and Development

Introduction: The Utility and the Unseen Risks

Section 1: Physicochemical Identity and Known Hazards

A thorough understanding of the fundamental properties of a chemical is the cornerstone of a robust safety protocol.

Chemical and Physical Properties

(Tetrahydro-2H-pyran-4-yl)methanol is a colorless to light yellow, clear liquid.[2] Key physical and chemical data are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O₂ | PubChem |

| Molecular Weight | 116.16 g/mol | PubChem |

| CAS Number | 14774-37-9 | ChemicalBook |

| Boiling Point | 105-110 °C | Molbase |

| Flash Point | 97.7 °C | Molbase |

| Density | ~1.0 g/cm³ | Molbase |

| Water Solubility | Slightly soluble | (TETRAHYDRO-2H-PYRAN-4-YL)METHANOL |

Globally Harmonized System (GHS) Classification

Based on available Safety Data Sheets (SDS) and database entries, (tetrahydro-2H-pyran-4-yl)methanol is classified with the following hazards:

-

Skin Corrosion/Irritation: Category 2 - Causes skin irritation.

-

Serious Eye Damage/Eye Irritation: Category 2A - Causes serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure): Category 3 - May cause respiratory irritation.

It is crucial to note that GHS classifications can vary between suppliers. Always consult the specific SDS for the material you are handling.

Section 2: The Toxicological Data Gap and a Framework for Risk Assessment

The primary challenge in ensuring the safety of personnel working with (tetrahydro-2H-pyran-4-yl)methanol is the absence of comprehensive toxicological data, including acute toxicity (LD50), chronic toxicity, carcinogenicity, mutagenicity, and reproductive toxicity studies. In such instances, a conservative approach to risk assessment is paramount.

Read-Across and Structure-Activity Relationship (SAR)

In the absence of specific data, a "read-across" approach can be cautiously applied. This involves inferring the toxicological properties from structurally similar compounds. The tetrahydropyran (THP) moiety is a key structural feature. Tetrahydropyran itself has been identified as a neurotoxin in animal studies, with an oral LD50 in rats of 3000 mg/kg.[3] It is also known to cause skin, eye, and respiratory irritation.[3] While (tetrahydro-2H-pyran-4-yl)methanol has a different substitution pattern, the potential for similar irritant effects is high, as reflected in its GHS classification. Subtle changes in chemical structure can significantly alter toxicological profiles, so this approach should be used for hazard identification and not for quantitative risk assessment.[4]

The Principle of Control Banding

For novel or poorly characterized substances, the "control banding" methodology provides a systematic way to manage workplace risks.[5][6] This approach matches a control measure (e.g., ventilation, containment) to a "band" of hazards. Given that (tetrahydro-2H-pyran-4-yl)methanol is a known irritant with unknown long-term health effects, a prudent approach would be to handle it within a control band that assumes a higher level of hazard.

Diagram: Control Banding Workflow for (Tetrahydro-2H-pyran-4-yl)methanol

Caption: A workflow for applying control banding to (tetrahydro-2H-pyran-4-yl)methanol.

Section 3: Standard Operating Procedures for Safe Handling

Based on the known hazards and the principles of risk mitigation for chemicals with limited toxicological data, the following handling procedures are recommended.

Engineering Controls

-

Ventilation: All handling of (tetrahydro-2H-pyran-4-yl)methanol, including weighing, transferring, and use in reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Containment: Use of a glove box may be considered for procedures with a higher potential for aerosol generation.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential for minimizing exposure.

| PPE Item | Specification | Rationale |